![molecular formula C14H10ClIN2O4 B4017209 N-(5-chloro-2-methoxy-4-nitrophenyl)-3-iodobenzamide](/img/structure/B4017209.png)
N-(5-chloro-2-methoxy-4-nitrophenyl)-3-iodobenzamide
Description
N-(5-chloro-2-methoxy-4-nitrophenyl)-3-iodobenzamide is a synthetic compound that has been studied for various chemical and pharmacological properties. This compound, like others in its class, is of interest due to its structural elements and potential for various applications in chemical research and possibly in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds typically involves acylation reactions where aminophenol precursors are reacted with benzoyl chlorides in suitable solvents such as THF (tetrahydrofuran). These reactions are characterized by ¹H NMR, ¹³C NMR, and elemental analysis to confirm the structure of the synthesized compounds (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and DFT (Density Functional Theory) calculations. These studies reveal the influence of intermolecular interactions such as hydrogen bonding and π-π stacking on the geometry and stability of the molecular structure (Wardell et al., 2006).
Chemical Reactions and Properties
N-(5-chloro-2-methoxy-4-nitrophenyl)-3-iodobenzamide and similar compounds undergo various chemical reactions, including nucleophilic substitutions and reactions with AcONa (sodium acetate), leading to the formation of different derivatives. These reactions are significant for understanding the compound's chemical behavior and for developing further chemical modifications (Shtamburg et al., 2012).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are crucial for the practical application and handling of the compound. These properties are typically determined using a variety of analytical techniques, including X-ray diffraction and spectroscopic methods. The crystal structure, in particular, provides valuable information on the compound's stability and reactivity (Galal et al., 2018).
Chemical Properties Analysis
The chemical properties of N-(5-chloro-2-methoxy-4-nitrophenyl)-3-iodobenzamide, such as reactivity, stability, and interactions with other chemical entities, are fundamental for its potential applications. Studies typically focus on its reactivity patterns, including how it interacts with nucleophiles, electrophiles, and other reagents. These properties are often assessed through comparative studies with similar compounds to understand the influence of different substituents on the benzamide nucleus (He et al., 2014).
properties
IUPAC Name |
N-(5-chloro-2-methoxy-4-nitrophenyl)-3-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O4/c1-22-13-7-12(18(20)21)10(15)6-11(13)17-14(19)8-3-2-4-9(16)5-8/h2-7H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXMUTLCVDRYNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)I)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxy-4-nitrophenyl)-3-iodobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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